1-(2,4-dichloro-5-methoxyphenyl)-5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole
Overview
Description
1-(2,4-dichloro-5-methoxyphenyl)-5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole is a useful research compound. Its molecular formula is C15H12Cl2N4O2 and its molecular weight is 351.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Docking Studies
Tetrazole derivatives, including those similar to the specified compound, have been the subject of X-ray crystallography to determine their molecular structures. One study focused on understanding the orientation and interaction of tetrazole molecules within the active site of enzymes, such as cyclooxygenase-2, using molecular docking studies. This provides insights into their potential as COX-2 inhibitors (Al-Hourani et al., 2015).
Corrosion Inhibition
Tetrazole derivatives have been investigated for their role in corrosion inhibition. For instance, a study showed that 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole effectively inhibits the acidic corrosion of mild steel. The study included methods like weight loss, potentiodynamic polarisation, and electrochemical impedance spectroscopy (Bentiss et al., 2009).
Anticancer Properties
Research on benzimidazole derivatives bearing 1,2,4-triazole has revealed their potential as EGFR inhibitors, which are important in anti-cancer therapies. Molecular docking studies, along with density functional theory, have been used to explore the stability and interaction of these compounds with cancer-related targets (Karayel, 2021).
Antimicrobial Activity
The synthesis of triazole derivatives and their subsequent testing for antimicrobial activities is another area of focus. Such compounds, including variations of the one specified, have shown effectiveness against various microorganisms (Patel et al., 2003).
Synthesis and Chemical Properties
Triazole derivatives are synthesized through various methods, and their chemical properties are studied for potential applications. For instance, the synthesis and properties of 1,2,4-triazole dendrimers have been explored, indicating their use in areas where heteroatoms or resistance to conditions are required (Maes et al., 2006).
Properties
IUPAC Name |
1-(2,4-dichloro-5-methoxyphenyl)-5-(4-methoxyphenyl)tetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N4O2/c1-22-10-5-3-9(4-6-10)15-18-19-20-21(15)13-8-14(23-2)12(17)7-11(13)16/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFWUZLYAXAKEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=NN2C3=CC(=C(C=C3Cl)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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